molecular formula C2H6N6 B1215797 4H-1,2,4-Triazole-3,4,5-triamine CAS No. 473-96-1

4H-1,2,4-Triazole-3,4,5-triamine

Cat. No. B1215797
CAS RN: 473-96-1
M. Wt: 114.11 g/mol
InChI Key: JJGGIYYGVKGMQZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4H-1,2,4-triazoles involves several strategies, focusing on efficiency and sustainability. A notable approach includes the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides, offering a protected version of this triazole amino acid, showcasing the adaptability of synthesis methods towards generating structurally diverse triazoles efficiently (Ferrini et al., 2015).

Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles has been determined through various analytical techniques, revealing insights into the bond lengths, angles, and overall geometry of these compounds. For example, gas-phase electron diffraction studies provided precise bond distances and angles, highlighting the aromatic nature and delocalization of π-electron density within the triazole ring (Chiang & Lu, 1977).

Chemical Reactions and Properties

4H-1,2,4-Triazoles participate in a variety of chemical reactions, underlining their chemical versatility. They serve as key intermediates in the synthesis of complex molecules and have applications in click chemistry for constructing polymers, bioconjugates, and other materials. Their reactivity with different chemical species, facilitated by the nitrogen atoms in the triazole ring, makes them invaluable in organic synthesis (Chen et al., 2016).

Physical Properties Analysis

The physical properties of 4H-1,2,4-triazoles, such as solubility, melting points, and crystalline structure, are significantly influenced by the substitution pattern on the triazole ring. These properties are crucial for determining their applicability in various fields, including drug formulation and material science. X-ray crystallography and spectroscopic methods provide detailed insights into these aspects, facilitating the design and application of triazole-based compounds (Boechat et al., 2010).

Chemical Properties Analysis

4H-1,2,4-Triazoles exhibit a wide range of chemical properties, including basicity, acidity, and nucleophilicity, depending on their substitution patterns. These properties are pivotal for their reactivity and interactions with other molecules, making them suitable for various chemical transformations and as ligands in coordination chemistry. Their ability to engage in hydrogen bonding, donate electrons, and act as stabilizing agents in chemical reactions underscores the chemical richness of the triazole motif (Schulze & Schubert, 2014).

Scientific Research Applications

Triazole Derivatives: A Comprehensive Overview

The triazole derivatives, including 4H-1,2,4-Triazole-3,4,5-triamine, are important for the development of new drugs with diverse biological activities. They have been studied extensively for their broad range of biological activities such as anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, as well as activity against neglected diseases. This review emphasizes the therapeutic potential and recent advancements in the development of these derivatives, highlighting the need for efficient and sustainable synthesis methods considering green chemistry (Ferreira et al., 2013).

Corrosion Inhibition

4H-1,2,4-Triazole derivatives have demonstrated significant utility in protecting metals from corrosion, particularly in acidic environments. For example, the study on the adsorption of these derivatives on mild steel surfaces in hydrochloric acid revealed their high inhibitory efficiency against corrosion, with their effectiveness influenced by the nature of substituents in the inhibitor molecule (Bentiss et al., 2007).

Novel Angiotensin II Antagonists

Research into 4H-1,2,4-triazoles has led to the synthesis of compounds evaluated as angiotensin II antagonists, showcasing their potential in treating cardiovascular diseases (Ashton et al., 1993).

Molecular Modeling and Anticancer Activity

Structural and molecular docking studies of specific 4H-1,2,4-triazole derivatives have revealed their potential anticancer activity. These studies provide insights into the electronic and molecular structure of these compounds, which may contribute to their pharmacological efficacy (Kaczor et al., 2013).

Veterinary Applications

In veterinary medicine, 4H-1,2,4-triazole derivatives are being researched for their antimicrobial and antifungal effects. Studies indicate their potential in treating fungal diseases in animals, highlighting the importance of further investigation into these compounds (Ohloblina et al., 2022).

Synthesis and Physicochemical Properties

Research into the synthesis and properties of 4H-1,2,4-triazole derivatives is crucial in pharmaceutical science. The focus on creating new compounds with predicted biological activity, especially those demonstrating antimicrobial, antioxidative, and hypolipidemic activities, is significant (Kravchenko et al., 2018).

Safety and Hazards

Safety data sheets indicate that precautions should be taken when handling 4H-1,2,4-Triazole-3,4,5-triamine. It is advised to avoid dust formation, inhalation, and contact with skin and eyes. Personal protective equipment, including safety goggles and gloves, should be worn .

Mechanism of Action

Target of Action:

The primary targets of 4H-1,2,4-Triazole-3,4,5-triamine are often biological receptors. These receptors interact with the compound through hydrogen bonding and dipole interactions. Notably, the N–C–S linkage in the compound’s skeleton contributes to its antimicrobial properties. Some well-known drugs containing the 1,2,4-triazole group, such as Fluconazole, Flupoxam, and Anastrozole, utilize this scaffold .

Mode of Action:

The mode of action involves the compound binding to specific sites within biological molecules. For instance, modeling studies suggest that this compound binds to the MurB active site, forming hydrogen bonds with key residues. This interaction may lead to downstream effects, altering cellular processes .

Biochemical Pathways:

The affected pathways vary, but 1,2,4-triazoles have demonstrated diverse pharmacological activities. These include antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer effects. Researchers have developed various synthetic methods to access this scaffold, providing a wide range of 1,2,4-triazole derivatives .

Action Environment:

Environmental factors significantly influence the compound’s efficacy and stability. Factors like pH, temperature, and humidity impact its behavior, solubility, and degradation. Researchers continue to explore how these conditions affect its therapeutic potential.

properties

IUPAC Name

1,2,4-triazole-3,4,5-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N6/c3-1-6-7-2(4)8(1)5/h5H2,(H2,3,6)(H2,4,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGGIYYGVKGMQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(N1N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90197094
Record name Guanazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

473-96-1
Record name Guanazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79145
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Record name Guanazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GUANAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O25P2N0XA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 4H-1,2,4-Triazole-3,4,5-triamine contribute to the properties of energetic coordination polymers?

A: this compound serves as a key building block in the synthesis of energetic coordination polymers (ECPs) by acting as a polyamine precursor. When reacted with 4-(chloromethyl)-1,2,5-oxadiazol-3-amine, it forms the energetic cation 4,5-diamino-2-((4-amino-1,2,5-oxadiazole-3-yl)methyl)-2,4-dihydro-3H-1,2,4-triazole-3-imino chloride salt (TATAF-Cl) []. This cation, rich in nitrogen and oxygen, contributes to the desired properties of the resulting ECPs. For instance, when coordinated with silver ions and anions like perchlorate or nitrate, it forms ECPs with high crystal density and heat of detonation []. These characteristics are essential for energetic materials and highlight the crucial role of this compound in their design.

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